The Structural and Synthetic Paradigm of Boc-L-Lys(Fmoc)(Me)-OH: A Technical Guide for Advanced Peptide Engineering
The Structural and Synthetic Paradigm of Boc-L-Lys(Fmoc)(Me)-OH: A Technical Guide for Advanced Peptide Engineering
Executive Summary
In the rapidly evolving landscape of peptide therapeutics and epigenetic research, the demand for highly specialized, orthogonally protected amino acid building blocks has surged. Boc-L-Lys(Fmoc)(Me)-OH (CAS: 2237216-41-8) represents a sophisticated structural paradigm designed to overcome the limitations of standard solid-phase peptide synthesis (SPPS). By reversing the traditional protection scheme and introducing a permanent site-specific methylation, this molecule empowers chemists to construct complex branched architectures, cyclic peptides, and epigenetically modified probes with surgical precision.
This whitepaper deconstructs the structural anatomy, mechanistic causality, and field-proven protocols for deploying Boc-L-Lys(Fmoc)(Me)-OH in advanced synthetic workflows.
Molecular Anatomy and Structural Deconstruction
To master the application of Boc-L-Lys(Fmoc)(Me)-OH, one must first understand its precise molecular architecture. The molecule is an engineered derivative of the essential amino acid L-lysine, characterized by three distinct functional domains:
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The
-Amino Domain (N2): Protected by a tert-butyloxycarbonyl (Boc) group. Unlike standard Fmoc-SPPS building blocks, the -amine here is acid-labile and base-stable. -
The
-Amino Domain (N6): Protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This side-chain protection is base-labile and acid-stable, providing true orthogonality against the -Boc group. -
The
-Methyl Modification: The -nitrogen is permanently mono-methylated. In its protected state, this nitrogen acts as a tertiary amine (bonded to the -carbon, the methyl group, and the Fmoc group). Upon Fmoc removal, it becomes a sterically hindered secondary amine.
This unique configuration (IUPAC: N6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-methyl-L-lysine) allows for highly selective chemical interventions that are impossible with standard Fmoc-Lys(Boc)-OH derivatives .
Molecular architecture and orthogonal protecting groups of Boc-L-Lys(Fmoc)(Me)-OH.
Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | Boc-L-Lys(Fmoc)(Me)-OH |
| CAS Registry Number | 2237216-41-8 |
| Molecular Formula | C₂₇H₃₄N₂O₆ |
| Molecular Weight | 482.6 g/mol |
| Appearance | White to off-white powder |
| Optical Rotation | |
| MDL Number | MFCD30491711 |
Data synthesized from commercial analytical standards , .
Mechanistic Causality: The Strategic Logic of Orthogonality
Why engineer a molecule with reversed protecting groups? The causality lies in the fundamental requirements of orthogonal peptide synthesis .
If a chemist wishes to synthesize a peptide and subsequently build a branch off a lysine side-chain, the side-chain protecting group must be removable without cleaving the peptide from the resin and without deprotecting the main chain.
Boc-L-Lys(Fmoc)(Me)-OH is strategically deployed in two specific scenarios:
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Boc-SPPS Workflows: In traditional Boc-SPPS, the peptide chain is elongated using TFA to remove
-Boc groups. Because the -Fmoc group is completely stable to TFA, it remains intact throughout the synthesis. Once the main chain is complete, a mild base (20% piperidine) selectively removes the Fmoc group, exposing the -methyl amine for branching. -
N-Terminal Capping in Fmoc-SPPS: If used in standard Fmoc-SPPS, this amino acid is exclusively coupled as the final (N-terminal) residue . Because its
-amine is Boc-protected, it will not be affected by piperidine. The chemist can then use piperidine to unmask the -amine, attach a fluorophore or modifying group to the side chain, and finally use TFA to simultaneously remove the N-terminal Boc group and cleave the peptide from the resin.
Orthogonal Deprotection Matrix
| Functional Group | Protecting Group | Lability | Stability | Deprotection Reagent |
| Boc | Acid-Labile | Base-Stable | 95% TFA / Scavengers | |
| Fmoc | Base-Labile | Acid-Stable | 20% Piperidine in DMF | |
| Methyl | Permanent | Acid & Base Stable | N/A (Integral to target) |
Experimental Protocols: A Self-Validating System
Coupling onto an
Protocol: Orthogonal Deprotection and Branching
Step 1: Coupling of Boc-L-Lys(Fmoc)(Me)-OH to the Resin-Bound Peptide
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Reagents: 3.0 eq Boc-L-Lys(Fmoc)(Me)-OH, 2.9 eq HATU, 6.0 eq DIPEA in anhydrous DMF.
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Procedure: Pre-activate the amino acid for 3 minutes. Add to the resin and agitate for 60–90 minutes at room temperature.
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Validation: Perform a standard Kaiser Test . A negative result (yellow) confirms successful coupling to the primary amine of the growing chain.
Step 2: Selective Side-Chain Deprotection (
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Reagents: 20% Piperidine in DMF (v/v).
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Procedure: Treat the resin twice (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF (6 x 1 min) to remove all traces of piperidine.
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Validation: Crucial Step. Because the unmasked group is an
-methyl secondary amine, the Kaiser test will yield a false negative. You must use the Chloranil Test (which detects secondary amines). A positive result (dark green/blue beads) validates successful Fmoc removal.
Step 3: Branching (Coupling onto the sterically hindered
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Reagents: 5.0 eq of the incoming Fmoc-Amino Acid, 4.9 eq COMU or HATU (highly reactive uronium salts are mandatory), 5.0 eq HOAt, 10.0 eq DIPEA.
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Procedure: Double coupling is highly recommended (2 x 2 hours). If available, utilize microwave-assisted SPPS (75°C for 15 minutes) to overcome the steric barrier of the
-methyl group. -
Validation: Repeat the Chloranil Test. A negative result (colorless/yellow beads) confirms the secondary amine has been successfully acylated.
Orthogonal solid-phase peptide synthesis workflow utilizing Boc-L-Lys(Fmoc)(Me)-OH.
Epigenetic Significance
Beyond complex architectures, Boc-L-Lys(Fmoc)(Me)-OH is a vital tool in epigenetic research. The post-translational methylation of histone lysine residues is a primary mechanism for chromatin remodeling and gene regulation.
Synthesizing histone tail analogs with site-specific mono-methylation is challenging if attempted post-synthetically. By utilizing this pre-methylated building block, researchers can guarantee 100% site-specific mono-methylation fidelity. Furthermore, the
References
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Albericio, F. "Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis." Biopolymers, 2000. Available at:[Link]
